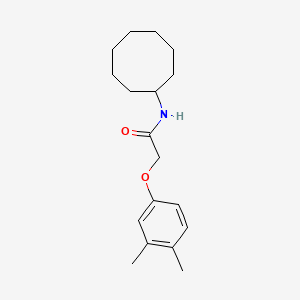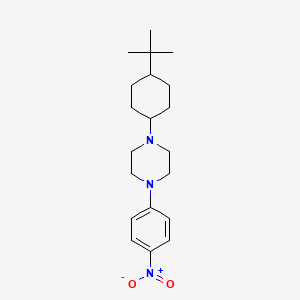
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine, also known as BCTNP, is a piperazine derivative that has been gaining attention in the scientific community for its potential applications in research. BCTNP is a small molecule that can interact with various biological targets, making it a versatile tool for studying biochemical and physiological processes. In
Wirkmechanismus
The exact mechanism of action of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a partial agonist or antagonist at various receptors. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to have a high affinity for several GPCRs, but its binding affinity is lower than that of full agonists or antagonists. This suggests that 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine may act as a modulator of receptor activity rather than a direct activator or inhibitor.
Biochemical and Physiological Effects:
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, depending on the target receptor. For example, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in the regulation of attention and working memory. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has also been shown to have anxiolytic effects in animal models, possibly through its interaction with the serotonin receptor 5-HT1A.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine in lab experiments is its versatility. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine can interact with various biological targets, making it a useful tool for studying different physiological processes. Additionally, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is a small molecule that can easily penetrate cell membranes, allowing it to act on intracellular targets. However, there are also some limitations to using 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has a relatively low binding affinity for some receptors, which can make it less effective than other ligands.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine analogs with improved binding affinity and selectivity for specific receptors. Another area of interest is the use of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine in combination with other compounds to study complex physiological processes. Finally, the development of new experimental techniques, such as optogenetics, could allow for more precise control of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine activity in vivo. Overall, 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has the potential to be a valuable tool for studying various physiological processes, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine involves the reaction of 4-tert-butylcyclohexylamine and 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is typically around 50%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been used in a wide range of scientific research applications. One of the most common uses of 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine is as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in various physiological processes, and they are a common target for drug discovery. 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine has been shown to interact with several GPCRs, including the serotonin receptor 5-HT1A and the dopamine receptor D4. By studying the interaction between 1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine and these receptors, researchers can gain insights into the structure and function of GPCRs, which can aid in the development of new drugs.
Eigenschaften
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)16-4-6-17(7-5-16)21-12-14-22(15-13-21)18-8-10-19(11-9-18)23(24)25/h8-11,16-17H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVXELFNDRJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylcyclohexyl)-4-(4-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

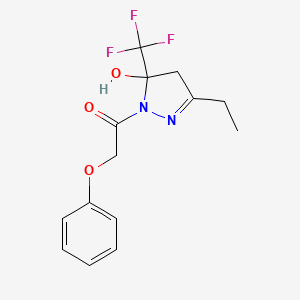
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)


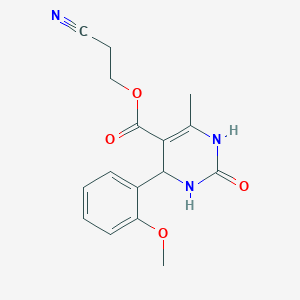
![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)

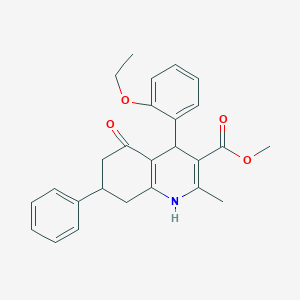
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
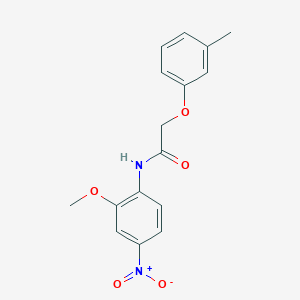
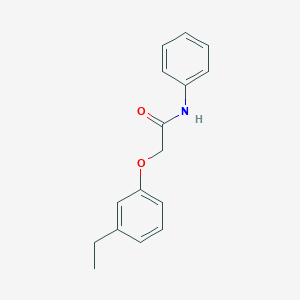
![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)
